Mercury(1+), bromo-
Description
Structure
2D Structure
Properties
CAS No. |
12313-86-9 |
|---|---|
Molecular Formula |
BrHg+ |
Molecular Weight |
280.50 g/mol |
IUPAC Name |
bromomercury(1+) |
InChI |
InChI=1S/BrH.Hg/h1H;/q;+2/p-1 |
InChI Key |
YVBROGLPRDAOEA-UHFFFAOYSA-M |
Canonical SMILES |
Br[Hg+] |
Origin of Product |
United States |
Theoretical and Computational Elucidations of Monobromomercury I Ion Electronic Structure and Reactivity
Quantum Chemical Characterization of Monobromomercury(I) Ion
Advanced computational methods are essential for accurately describing the quantum chemical properties of heavy element compounds like the monobromomercury(I) ion. These methods elucidate the intricate interplay of electron correlation and relativistic effects that govern its structure and stability.
Ab Initio and Density Functional Theory (DFT) Investigations of Electronic Structure and Bonding
The chemical bond in the monobromomercury(I) ion (HgBr+) has been characterized using high-level relativistic ab initio calculations. Investigations utilizing the Normalized Elimination of the Small Component (NESC) method in conjunction with Coupled Cluster theory, including single, double, and perturbative triple excitations (CCSD(T)), have provided detailed insights into its bonding nature. nih.gov
These theoretical approaches reveal that the bonding in HgBr+ is predominantly covalent. The calculated bond dissociation energy (BDE) for the ¹Σ⁺ ground state of HgBr+ is significant, indicating a stable chemical bond. The charge distribution, as analyzed by Natural Bond Orbital (NBO) methods, further supports the covalent character of the Hg-Br bond in the cation. nih.gov
Below is a data table summarizing key computed properties for the monobromomercury(I) ion from relativistic quantum chemical calculations.
| Property | Value | Method | Nature of Bonding |
| Bond Dissociation Enthalpy (298 K) | 50.1 kcal/mol | NESC/CCSD(T) | Covalent |
| Bond Length | 2.458 Å | NESC/B3LYP | - |
| Charge on Hg (q(Hg)) | +0.576 | NESC/B3LYP (NBO) | - |
| Charge on Br (q(Br)) | +0.167 | NESC/B3LYP (NBO) | - |
Data sourced from Filatov and Cremer (2008). nih.gov
Relativistic Effects in Hg-Br Chemical Interactions
Due to the high atomic number of mercury, relativistic effects play a crucial role in determining the properties of the Hg-Br bond in the monobromomercury(I) ion. These effects are not mere minor corrections but are fundamental to accurately describing the molecule's chemistry. nih.gov
Relativistic effects primarily manifest as the contraction of the 6s orbital and the expansion and destabilization of the 5d orbitals of mercury. nih.gov This relativistic modification of the atomic orbitals significantly influences the covalent and ionic contributions to the Hg-Br bond. The fine-tuning of these bonding characteristics is a direct consequence of these relativistic phenomena. nih.gov High-level theoretical models that incorporate relativity, such as those based on the Dirac equation, are therefore indispensable for the quantitative prediction of the properties of HgBr+. researchgate.netchemrxiv.org
Energetic Landscapes of HgBr+ Formation and Transformation
The formation of the monobromomercury(I) ion is often considered in the context of the dissociation of neutral or ionized mercury bromide species. For instance, the photodissociation of mercury(II) bromide (HgBr₂) can lead to the formation of HgBr+. u-szeged.hu Theoretical studies have explored the energetics of such fragmentation pathways.
Ab initio calculations have been performed to understand the reaction mechanisms in systems containing elemental mercury, halogens, and ozone. These studies indicate that the oxidation of elemental mercury (Hg(0)) can proceed to form Hg(1+) species like HgBr+. While detailed energetic landscapes for a wide range of HgBr+ formation and transformation reactions are not extensively documented in dedicated studies, existing computational work provides foundational data on its thermodynamic stability once formed.
Computational Modeling of Reaction Mechanisms Involving Monobromomercury(I) Ion
Potential Energy Surface Mapping and Transition State Analysis
No specific studies detailing the potential energy surface (PES) mapping or transition state analysis for reactions involving the HgBr+ ion as a primary reactant were identified in the performed search.
Determination of Thermochemical Parameters (Enthalpies, Gibbs Free Energies) for HgBr+ Reactions
While the bond dissociation enthalpy for the HgBr+ ion itself has been calculated, a comprehensive set of thermochemical parameters, such as reaction enthalpies and Gibbs free energies for a range of reactions involving HgBr+, is not available in the reviewed literature.
Kinetic Rate Coefficient Prediction via Advanced Theoretical Methods
The prediction of kinetic rate coefficients for reactions involving the monobromomercury(I) ion (HgBr⁺) through advanced theoretical methods is a critical area of computational chemistry. These methods provide insights into reaction mechanisms and energetics where experimental data is scarce. Techniques such as Transition State Theory (TST) and various quantum chemical calculations are employed to elucidate the electronic structure and reactivity of mercury species.
Advanced computational approaches are essential for understanding the atmospheric chemistry of mercury, where species like the monobromomercury(I) ion can play a role in oxidation and deposition processes. Ab initio calculations, for instance, are utilized to study the reaction mechanisms between elemental mercury, halogens, and ozone. researchgate.netnih.gov In such studies, the geometries of reactants, transition states, intermediates, and products are optimized using methods like the Møller-Plesset perturbation theory (MP2). researchgate.netnih.gov Subsequently, more accurate energy calculations are often performed at higher levels of theory, such as the QCISD(T) level, which includes quadratic configuration interaction with single and double excitations, and a perturbative treatment of triple excitations. researchgate.netnih.gov
These computational studies allow for the determination of activation energies and pre-exponential factors, which are crucial for calculating reaction rate constants over a range of temperatures using TST. researchgate.netnih.gov For example, research on the oxidation of elemental mercury (Hg(0)) to Hg(I) species by halogens has provided a framework for ranking the reactivity of different oxidants. researchgate.netnih.gov
While direct computational studies on the kinetic rate coefficients for reactions specifically involving the HgBr⁺ ion are not extensively detailed in the provided search results, the methodologies applied to related mercury-bromine compounds are directly applicable. For instance, quantum chemical studies have been used to investigate the potential for detecting various BrHgY compounds (where Y can be a range of atoms and molecules) using techniques like proton-transfer reaction mass spectrometry (PTRMS). acs.org Such studies compute the rate constants for ion-molecule reactions, which are vital for interpreting experimental data. acs.org
Furthermore, computational quantum chemistry is employed to determine the ionization potentials and dissociation pathways of mercury-containing species that are believed to be formed during the atmospheric oxidation of mercury. semanticscholar.org Understanding the stability of the resulting ions, including those related to HgBr⁺, is fundamental to predicting their subsequent reactivity and kinetic behavior. semanticscholar.org The theoretical frameworks established in these studies provide a robust foundation for future investigations that could focus specifically on the kinetic rate coefficients of the monobromomercury(I) ion.
Table 1: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Monobromomercury(I) ion | HgBr⁺ |
| Elemental Mercury | Hg |
| Ozone | O₃ |
| Møller-Plesset perturbation theory | MP2 |
| QCISD(T) | Quadratic Configuration Interaction with Single and Double and perturbative Triple excitations |
Mechanistic and Kinetic Investigations of Monobromomercury I Ion Reactions
Gas-Phase Reaction Dynamics of HgBr+
The formation and subsequent reactions of the HgBr+ radical in the gas phase are fundamental to atmospheric mercury chemistry, particularly in environments with elevated bromine concentrations, such as the marine boundary layer and polar regions during springtime.
The initial step in the atmospheric oxidation of elemental mercury (Hg⁰) in the presence of bromine is the formation of the HgBr radical. This process can be initiated by several bromine species, including atomic bromine (Br), molecular bromine (Br₂), and the bromine monoxide radical (BrO).
The reaction of elemental mercury with atomic bromine is considered a key initiation step. mcgill.caresearchgate.net This reaction proceeds via a two-step mechanism involving the formation of the HgBr intermediate. mdpi.com
Hg⁰ + Br + M ⇌ HgBr + M
The rate constant for the reaction between Hg⁰ and Br has been experimentally determined and is crucial for atmospheric modeling. Studies have reported rate coefficients in the range of (3.6 ± 0.9) × 10⁻¹³ to (3.2 ± 0.3) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 1 atm and 298 K. mdpi.com Theoretical calculations have estimated the rate constants to be between 9.8 × 10⁻¹³ and 2.1 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ under the same conditions. mdpi.com
The reaction with molecular bromine (Br₂) is another potential pathway, although it is generally considered to be slower than the reaction with atomic bromine. mcgill.ca The reaction with the bromine monoxide radical (BrO) has also been identified as a significant initiator of mercury oxidation, particularly during atmospheric mercury depletion events in polar regions. nih.govresearchgate.net Experimental studies on the BrO-initiated oxidation of elemental mercury have identified HgBr as one of the reaction products. nih.govresearchgate.net
| Reactants | Products | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Conditions | Reference |
|---|---|---|---|---|
| Hg⁰ + Br | HgBr | (3.2 ± 0.3) × 10⁻¹² | 298 K, 1 atm | mcgill.ca |
| Hg⁰ + Br₂ | HgBr₂ | <(0.9 ± 0.2) × 10⁻¹⁶ | 298 K, 1 atm | mcgill.ca |
| Hg⁰ + BrO | HgBr + O | 1.0 × 10⁻¹³ - 1.0 × 10⁻¹⁵ (upper and lower limits) | 298 K, 1 atm | researchgate.net |
Once formed, the HgBr radical is highly reactive and can undergo secondary reactions with various atmospheric constituents. These reactions are critical in determining the speciation of oxidized mercury in the atmosphere. Theoretical studies have shown that HgBr can react with abundant atmospheric radicals such as NO₂, HO₂, ClO, and BrO to form stable BrHgY compounds. mdpi.com
The reaction of HgBr with NO₂ and HO₂ is of particular interest. The majority of HgBr produced from the initial reaction of elemental mercury with bromine is subsequently oxidized by NO₂ and HO₂ to form brominated gaseous oxidized mercury (GOM) species. researchgate.net The reaction with NO₂ can proceed via two pathways: an addition reaction to form syn-BrHgONO and a reduction reaction that reforms elemental mercury and BrNO₂. mdpi.com
The reactions with other halogen-containing radicals, such as BrO, ClO, and IO, are also important pathways for the further oxidation of HgBr, leading to the formation of Hg(II) brominated species. researchgate.net The reaction with BrO, for instance, can lead to the formation of products like Hg(OBr)Br. researchgate.net
| Reactants | Products | Significance | Reference |
|---|---|---|---|
| HgBr + NO₂ | syn-BrHgONO or Hg + BrNO₂ | Major oxidation pathway for HgBr | researchgate.netmdpi.com |
| HgBr + HO₂ | BrHgOOH | Important in forming brominated GOM | researchgate.netmdpi.com |
| HgBr + BrO | Hg(OBr)Br | Contributes to Hg(II) formation | researchgate.net |
| HgBr + OH | Hg(OH)Br | Oxidation pathway | researchgate.net |
| HgBr + ClO | Hg(OCl)Br | Oxidation pathway | researchgate.net |
| HgBr + IO | Hg(OI)Br | Oxidation pathway | researchgate.net |
The fate of brominated mercury radicals can also be influenced by disproportionation and association reactions. While direct experimental data on these specific reactions for HgBr are limited, insights can be drawn from the general principles of radical chemistry. Disproportionation reactions involve the reaction of two radicals to form two different non-radical products. In the context of brominated mercury radicals, this could potentially involve reactions leading to the formation of Hg⁰ and a more oxidized mercury species.
Association reactions, where two radicals combine to form a single molecule, are also plausible. For instance, the self-reaction of HgBr radicals could potentially lead to the formation of Hg₂Br₂. However, the atmospheric concentrations of these radicals are generally low, making such bimolecular radical-radical reactions less significant than reactions with more abundant atmospheric species. Secondary isomerization reactions can also lead to dibranched products. researchgate.net
Aqueous-Phase Reaction Kinetics of Monobromomercury(I) Ion and Related Species
In the aqueous phase, the chemistry of mercury is complex, involving ligand exchange, redox transformations, and photochemical processes. The monobromomercury(I) ion and related species are subject to these reactions, which influence their stability and transport in aquatic environments.
In aqueous solutions, mercury ions can form complexes with various ligands, including halide ions. Ligand exchange reactions are fundamental to the speciation of mercury in natural waters. The kinetics of these exchange reactions determine how readily a mercury species can be transformed into another.
Photochemical reactions play a crucial role in the transformation of mercury species in the environment. The absorption of light can lead to the reduction of oxidized mercury species back to elemental mercury, a process that can significantly impact the atmospheric lifetime and deposition of mercury.
Brominated mercury compounds can undergo photoinduced transformations. For instance, under UV light, bromate (B103136) (BrO₃⁻) can be converted to bromide (Br⁻). researchgate.net The presence of mercury compounds can influence these photochemical processes. It has been observed that the reaction of mercury with bromine is exothermic and can be initiated to form mercury(I) bromide, which fluoresces under UV light. youtube.com This suggests that light can play a role in the transformation of brominated mercury species.
The photoreduction of Hg(II) species is a key process in aquatic environments. While the direct photoinduced transformation of HgBr+ is not extensively detailed, the general mechanisms of Hg(II) photoreduction in the presence of various substances provide insight. For example, the photoreduction of Hg(II) can be influenced by the presence of algae and humic substances. nih.gov These processes often involve the generation of reactive species that can reduce Hg(II) to elemental mercury. It is plausible that similar mechanisms could be involved in the photoinduced transformations of brominated mercury species in aqueous environments.
Redox Kinetics of Mercury(I) in Bromide-Containing Solutions
The redox chemistry of the mercury(I) ion (Hg₂²⁺) in aqueous solutions is primarily characterized by its tendency to undergo disproportionation, a reaction in which the ion is simultaneously oxidized to mercury(II) (Hg²⁺) and reduced to elemental mercury (Hg⁰). The presence of various ligands in the solution can significantly influence the thermodynamics and kinetics of this process. In bromide-containing solutions, the redox behavior of mercury(I) is intrinsically linked to the formation of mercury(I) bromide species and the stability of mercury(II) bromide complexes.
The fundamental disproportionation equilibrium for the aquated mercury(I) ion is given by:
Hg₂²⁺(aq) ⇌ Hg(l) + Hg²⁺(aq)
The kinetics of this reaction can be influenced by the presence of bromide ions (Br⁻), which can affect the stability of both the mercury(I) and mercury(II) species in solution. While extensive research has been conducted on the gas-phase redox reactions of mercury and bromine, particularly in atmospheric chemistry, detailed kinetic studies on the redox behavior of the mercury(I) ion in aqueous bromide solutions are less common in readily available literature.
However, the principles of chemical kinetics suggest that the rate of disproportionation may be altered by the formation of mercury(I) bromide (Hg₂Br₂) and the subsequent reaction pathways available to this species. The reaction of mercury(I) with bromide ions leads to the precipitation of the sparingly soluble mercury(I) bromide:
Hg₂²⁺(aq) + 2Br⁻(aq) ⇌ Hg₂Br₂(s)
Once formed, mercury(I) bromide can also undergo disproportionation:
Hg₂Br₂(s) ⇌ Hg(l) + HgBr₂(aq)
The kinetics of this solid-state or heterogeneous disproportionation would be expected to differ significantly from the homogeneous reaction of the aquated Hg₂²⁺ ion. The rate would likely be dependent on factors such as the surface area of the solid Hg₂Br₂ and the rate of dissolution and subsequent reaction of the dissolved species.
Speciation and Complexation Equilibria of Monobromomercury I Ion
Aqueous Solution Equilibrium Chemistry of Brominated Mercury Species
The interaction between mercury(II) ions (Hg²⁺) and bromide ions (Br⁻) in an aqueous solution leads to the stepwise formation of several complex ions. These reactions are governed by equilibrium constants that dictate the relative abundance of each species under specific conditions of ligand concentration and ionic strength.
Hg²⁺ + Br⁻ ⇌ HgBr⁺
HgBr⁺ + Br⁻ ⇌ HgBr₂
HgBr₂ + Br⁻ ⇌ HgBr₃⁻
HgBr₃⁻ + Br⁻ ⇌ HgBr₄²⁻
The stability of these complexes is high, and their formation constants have been determined by various methods. These constants are essential for predicting mercury speciation in solutions containing bromide. While values can vary with experimental conditions such as temperature and ionic strength, representative data illustrates the high affinity between mercury(II) and bromide.
| Complex | log β₁ | log β₂ | log β₃ | log β₄ |
|---|---|---|---|---|
| Hg(II)-Bromide | ~9.0 | ~17.3 | ~19.7 | ~21.0 |
Note: These are approximate values compiled from various sources and can differ based on experimental conditions. The values indicate a very strong tendency to form these complexes.
The formation of the neutral complex HgBr₂ is particularly significant as it often represents a dominant species over a wide range of bromide concentrations.
The speciation of mercury in an aqueous solution is highly dependent on the concentration of complexing ligands, particularly halides and hydroxide ions. oup.com In systems containing bromide, the distribution of mercury among the species Hg²⁺, HgBr⁺, HgBr₂, HgBr₃⁻, and HgBr₄²⁻ is directly controlled by the bromide concentration. At low bromide concentrations, HgBr⁺ may be present, but as the concentration increases, the equilibrium shifts towards the formation of higher-order complexes. The neutral HgBr₂ complex is often the most prevalent species before very high bromide concentrations favor the anionic complexes HgBr₃⁻ and HgBr₄²⁻.
The determination of formation constants and the study of complex equilibria in solution rely on precise analytical techniques. Potentiometry and various spectroscopic methods are primary tools for these investigations. wikipedia.orgscispace.com
Potentiometry: This technique involves measuring the potential of an ion-selective electrode (ISE) to determine the concentration of a free ion in solution, such as the free mercury(II) or bromide ion. wikipedia.orgresearchgate.net By titrating a solution of Hg²⁺ with a bromide solution and monitoring the change in free ion concentration, researchers can calculate the stepwise stability constants of the formed complexes. researchgate.net
Spectroscopy: Methods like UV-Visible and Raman spectroscopy are used to study the electronic and vibrational structures of the complexes in solution. wikipedia.org Each bromomercurate complex has a unique spectral signature. By measuring how the spectrum of the solution changes with varying bromide concentrations, it is possible to identify the different species present and calculate their equilibrium constants. These spectroscopic measurements effectively confirm changes in the coordination sphere of the metal ion. wikipedia.org
Environmental Speciation Modeling of Bromomercury(I) Ion
Understanding mercury speciation is crucial for assessing its environmental fate. Geochemical models are powerful tools used to predict the distribution of chemical species in natural systems based on thermodynamic data. oup.com
Geochemical models, such as PHREEQC, are widely used to simulate the chemical composition of natural waters. oup.com These models require a comprehensive database of thermodynamic data, including the formation constants for all relevant aqueous complexes. oup.com For mercury, this includes the stability constants for its complexes with bromide, chloride, hydroxide, and other inorganic and organic ligands. oup.com
By inputting the total concentrations of mercury, bromide, and other relevant ions, as well as parameters like pH and temperature, these models can calculate the equilibrium distribution of all mercury species, including HgBr⁺ and the higher bromomercurate complexes. oup.com Such modeling is essential for predicting the mobility of mercury in groundwater, as the charge and size of the dominant complex (e.g., neutral HgBr₂ vs. anionic HgBr₄²⁻) will significantly affect its interaction with mineral surfaces and its transport through the subsurface. researchgate.net
The chemistry of mercury in cold environments, particularly in the polar regions, is of significant interest. During "Atmospheric Mercury Depletion Events" (AMDEs), gaseous elemental mercury is oxidized, often by bromine-containing radicals, and deposited onto snow and ice. This deposited mercury can be re-emitted to the atmosphere through photo-induced reduction.
The speciation of mercury within the thin, liquid-like layer, known as the quasi-liquid layer (QLL), that exists on the surface of ice grains plays a key role in these processes. In the QLL, which can be enriched with bromide, mercury speciation is distinct from that in bulk aqueous solutions. Modeling and experimental evidence suggest that during AMDEs, bromide-mercury compounds such as HgBr₂ are present at high abundances. Ionic complexes like HgBr₃⁻ and HgBr₄²⁻ can also form and be present in the QLL. Notably, the abundance of the HgBr⁺ species in the QLL during these events is expected to be negligible. The photoreduction of these mercuric bromides in the ice is a critical mechanism driving the re-emission of mercury back into the atmosphere.
Complexation with Dissolved Organic Ligands in Aqueous Media
The interaction between the monobromomercury(I) ion and dissolved organic ligands in aqueous media is a subject of considerable scientific interest, yet it remains an area with a significant lack of direct experimental data. Dissolved organic matter (DOM), a heterogeneous mixture of organic molecules such as humic and fulvic acids, is known to play a crucial role in the speciation and mobility of many metal ions, including mercury. researchgate.netepa.gov However, the vast majority of research has focused on the complexation of the more common and environmentally prevalent mercuric ion (Hg²⁺) with DOM. researchgate.netpnas.orgnih.gov
Challenges in Studying Monobromomercury(I)-DOM Complexation:
Several factors contribute to the scarcity of specific thermodynamic data for the complexation of Hg₂Br⁺ with dissolved organic ligands:
Instability of Mercury(I): The mercurous ion (Hg₂²⁺) is prone to disproportionation into elemental mercury (Hg⁰) and mercuric ion (Hg²⁺), particularly under conditions that favor the removal of Hg₂²⁺ from solution, such as strong complexation. This inherent instability complicates experimental studies aimed at determining stability constants.
Dominance of Mercury(II) Research: The higher toxicity and prevalence of mercury(II) and its methylated forms in environmental systems have led to a greater focus of research efforts on these species. researchgate.netepa.gov
Analytical Difficulties: Distinguishing between Hg(I) and Hg(II) complexes with DOM in natural water samples presents a significant analytical challenge. scirp.org This often requires sophisticated speciation techniques that can differentiate between the various oxidation states and their complexed forms.
Theoretical Considerations and Expected Interactions:
Despite the lack of direct data, some general principles can be inferred regarding the potential complexation of Hg₂Br⁺ with dissolved organic ligands.
Binding Sites: Dissolved organic matter contains a variety of functional groups that can act as potential binding sites for metal ions. These include carboxylic, phenolic, and thiol (sulfhydryl) groups. bohrium.com Thiol groups, in particular, are known to form exceptionally strong bonds with mercury. researchgate.netnih.gov
Competition with Inorganic Ligands: In aqueous environments, the Hg₂Br⁺ ion will be in equilibrium with other inorganic ligands, such as chloride and hydroxide ions. The extent of complexation with dissolved organic ligands will depend on the relative concentrations and binding strengths of both inorganic and organic complexing agents.
Influence of the Bromide Ion: The presence of the bromide ion in the Hg₂Br⁺ species will influence its interaction with organic ligands. The bromide may be displaced by a stronger organic ligand, or it may remain part of a mixed-ligand complex. The stability of such ternary complexes is difficult to predict without experimental data.
Inferred Stability and Data Gaps:
While quantitative data is not available for Hg₂Br⁺-DOM complexes, the stability constants for Hg₂²⁺ with some simple organic ligands have been reported, though they are generally less extensive than those for Hg²⁺. It is reasonable to infer that the stability of Hg₂Br⁺ complexes with DOM would be significant, particularly with thiol-rich organic matter, but likely lower than the exceptionally high stability constants observed for Hg²⁺-thiol complexes. researchgate.netnih.gov
The table below illustrates the typical range of stability constants (log K) for mercury(II) with various ligands, highlighting the strong affinity for thiol groups. The absence of data for Mercury(1+), bromo- underscores the current knowledge gap.
| Metal Ion | Ligand Type | Example Ligand | Log K Range |
| Mercury(II) (Hg²⁺) | Thiol (in DOM) | - | 21 - 24 nih.gov |
| Mercury(II) (Hg²⁺) | Chloride (Cl⁻) | - | ~7 (log K₁) |
| Mercury(II) (Hg²⁺) | Hydroxide (OH⁻) | - | ~10 (log K₁) |
| Mercury(1+), bromo- (Hg₂Br⁺) | Dissolved Organic Ligands | - | Data not available |
Future Research Directions:
To achieve a comprehensive understanding of the environmental behavior of Mercury(1+), bromo-, future research should focus on:
Developing robust analytical methods to quantify Hg(I)-DOM complexes in the presence of Hg(II).
Conducting controlled laboratory experiments to determine the stability constants of Hg₂Br⁺ with well-characterized dissolved organic matter isolates and specific organic ligands.
Utilizing thermodynamic modeling to predict the speciation of Hg(I) in natural waters containing both bromide and dissolved organic matter. nih.gov
Without such data, the role of dissolved organic ligands in the speciation and transport of monobromomercury(I) in aqueous environments remains a significant uncertainty in the global mercury cycle.
Environmental Atmospheric Chemistry of Monobromomercury I Ion
Role of HgBr+ in Tropospheric Mercury Oxidation Processes
The oxidation of gaseous elemental mercury (GEM, Hg(0)) in the troposphere is a critical process that governs its atmospheric lifetime and deposition to ecosystems. Bromine-mediated oxidation is recognized as a dominant pathway for this transformation, and the formation of the HgBr+ intermediate is a central step in these chemical cycles.
Atmospheric Mercury Depletion Events (AMDEs) are phenomena observed in polar regions during springtime, characterized by the rapid, episodic removal of GEM from the boundary layer, often in conjunction with ozone depletion events. copernicus.orgcopernicus.org These events are driven by a series of photochemical reactions involving halogens, with bromine being the primary oxidant of mercury. copernicus.orgcopernicus.org
The gas-phase oxidation of elemental mercury by bromine radicals is a key process in the troposphere, not limited to polar regions but also occurring at mid-latitudes and in the free troposphere. huji.ac.ilmit.edu This oxidation is initiated by the reaction of a bromine atom with a mercury atom, forming the HgBr radical. This radical intermediate is thermally unstable and can dissociate back to elemental mercury and a bromine atom. researchgate.net
Table 1: Key Gas-Phase Reactions in Bromine-Initiated Mercury Oxidation
| Reaction | Reactants | Products | Significance |
| Initiation | Hg + Br | HgBr | Formation of the initial mercury-bromine adduct. researchgate.net |
| Decomposition | HgBr | Hg + Br | A competing reaction to further oxidation, influenced by temperature. researchgate.net |
| Further Oxidation | HgBr + X (e.g., BrO, NO2) | Stable Hg(II) compounds | Leads to the formation of more stable, depositable mercury species. noaa.govcopernicus.org |
Note: This table is interactive and can be sorted by clicking on the column headers.
The snowpack in polar regions acts as both a sink and a source for atmospheric mercury and reactive bromine. copernicus.org During AMDEs, oxidized mercury species, including brominated forms, are deposited onto the snow and ice surfaces. pnas.org The speciation of mercury within the snowpack is complex and can involve various mercury-bromide complexes.
The air-snowpack exchange is a dynamic process. While deposition removes mercury from the atmosphere, photochemical reactions within the snowpack can lead to the reduction of deposited Hg(II) back to Hg(0) and its subsequent re-emission to the atmosphere. copernicus.org The chemical environment of the snowpack, including the concentration of bromide ions, influences the stability and transformation of deposited mercury species. The formation of HgBr+ and other mercury-bromide complexes can occur within the quasi-liquid layer of snow and ice crystals. The fate of these species is then determined by competing pathways of photoreduction and burial within the snowpack.
Aqueous Environmental Fate and Transport Considerations
Once deposited, brominated mercury(II) species in snow and ice are subject to photoreduction, a process driven by sunlight that can convert oxidized mercury back to its elemental form, which is then re-emitted to the atmosphere. nih.gov This photoreduction is a key component of the mercury cycle in polar environments. pnas.orgbris.ac.uk
Computational chemistry studies have shown that the photoreduction of mercuric bromides (like HgBr2, HgBr3-, and HgBr4^2-) in ice is more efficient than in the gas phase. nih.gov The process involves the conversion of Hg(II) to Hg(I) and subsequently to Hg(0). pnas.org While HgBr+ itself is a Hg(I) species, its formation and subsequent reactions are part of this photochemical cycle. The photolysis of Hg(II)-bromide complexes can lead to the formation of Hg(I) species and bromine radicals. nih.gov These Hg(I) species can then undergo further photoreduction or disproportionation to form Hg(0). nih.gov Kinetic modeling suggests that 30-60% of mercury deposited during AMDEs can be re-emitted through the photoreduction of mercuric bromides in ice. nih.gov
The formation of HgBr+ in aqueous environments is governed by dissolution and precipitation equilibria of various mercury bromide compounds. Mercury(II) bromide (HgBr2) is slightly soluble in water. nih.govnoaa.gov In aqueous solutions containing bromide ions, a series of mercury-bromide complexes can form, including HgBr+, HgBr2, HgBr3-, and HgBr4^2-. The relative abundance of these species depends on the concentration of bromide ions and the pH of the solution. nih.gov
Advanced Analytical Methodologies for Characterization of Monobromomercury I Ion in Complex Matrices
Spectroscopic Techniques for Speciation Analysis
Spectroscopic methods are powerful tools for the speciation of mercury compounds. These techniques provide information on the element's oxidation state and local coordination environment.
UV-Vis Absorption: The analysis of mercury compounds can be performed using ultraviolet-visible (UV-Vis) spectroscopy. rsc.orgnih.gov This technique measures the absorption of UV or visible light by a substance. Changes in the UV-Vis spectra of certain nanoparticles, such as silver or gold nanoparticles, upon interaction with mercury ions can be used for colorimetric detection. iust.ac.irnih.gov For instance, the reaction between silver nanoparticles and mercuric ions can be observed through changes in color and the corresponding UV-Vis spectra, allowing for the quantification of mercury concentration. iust.ac.ir
X-ray Absorption Spectroscopy (XAS): XAS is a highly effective technique for determining the chemical speciation of mercury directly in various matrices with minimal sample preparation. acs.orgresearchgate.netnih.gov It is an element-specific method that can provide detailed information about the chemical form and structure of mercury in soil, water, and biological tissues. researchgate.net High-resolution X-ray absorption spectroscopy techniques, such as High Energy Resolution Fluorescence Detected X-ray Absorption Spectroscopy (HERFD-XAS), offer significant improvements in energy resolution compared to conventional XAS, enhancing the ability to distinguish between different mercury species in complex mixtures. acs.orgnih.gov
| Technique | Principle | Key Advantages | Common Applications |
|---|---|---|---|
| UV-Vis Spectroscopy | Measures absorption of UV-visible light, often using colorimetric reactions with nanoparticles. iust.ac.irnih.gov | Cost-effective, rapid analysis. | Quantification of mercury in aqueous solutions. iust.ac.irresearchgate.net |
| X-ray Absorption Spectroscopy (XAS) | Measures the absorption of X-rays to determine the local structure and oxidation state of mercury. researchgate.net | Provides direct, in-situ speciation information with minimal sample preparation. acs.org High sensitivity for complex matrices. nih.gov | Speciation of mercury in contaminated soils, sediments, and biological tissues. acs.orgresearchgate.net |
| High Energy Resolution Fluorescence Detected XAS (HERFD-XAS) | A high-resolution version of XAS that provides more detailed spectral features. acs.orgnih.gov | Enhanced ability to distinguish between different mercury species in complex mixtures. acs.orgnih.gov | Detailed speciation in environmental and life science research. acs.org |
Mass Spectrometry-Based Detection and Identification of Mercury(I) Bromide Species
Mass spectrometry (MS) is a highly sensitive technique used for elemental and molecular analysis. When coupled with other techniques, it provides powerful tools for mercury speciation.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is a preferred method for the determination of trace and ultra-trace levels of mercury due to its high sensitivity and the ability to select interference-free isotopes. nih.gov The detection limit for mercury by ICP-MS can be as low as 0.001 ppb. nih.gov This technique is applicable to a wide range of solid and liquid samples. nih.gov However, the analysis of mercury by ICP-MS can be challenging due to memory effects and sample instability. spectroscopyonline.com The use of stabilizing agents like L-cysteine or gold in solutions can help to mitigate these issues. spectroscopyonline.comresearchgate.net
Hyphenated techniques, particularly those coupling ICP-MS with a separation method, are crucial for speciation analysis as they combine the separation power of chromatography with the sensitive detection of mass spectrometry. frontiersin.orgnih.gov
Chromatographic Separation Techniques for Speciation Profiling
Chromatography is essential for separating different mercury species from a sample matrix before their detection.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate compounds based on their chemical and physical properties. frontiersin.orgnih.gov For mercury speciation, reversed-phase (RP) HPLC is the most commonly used approach. frontiersin.orgnih.govresearchgate.net Mobile phases often contain complexing agents like L-cysteine or 2-mercaptoethanol (B42355) to facilitate the separation of different mercury species. frontiersin.orgnih.govresearchgate.net
HPLC-ICP-MS: The coupling of HPLC with ICP-MS (HPLC-ICP-MS) is a powerful and popular hyphenated technique for mercury speciation analysis. frontiersin.orgnih.govresearchgate.net It allows for the separation of various mercury compounds by HPLC followed by their highly sensitive determination by ICP-MS. frontiersin.orgnih.gov This method is widely used for the quantification of mercury species in diverse samples and can be adapted for multi-element speciation analysis. frontiersin.orgnih.govresearchgate.net To avoid low-biased results due to the scavenging of mercury by stainless steel components, inert and metal-free HPLC systems are often preferred. nelac-institute.org
Gas Chromatography (GC): Gas chromatography, often coupled with ICP-MS (GC-ICP-MS), has historically been a method of choice for mercury speciation. nelac-institute.org However, GC-based methods can be more laborious, often requiring complex sample preparation and derivatization steps. nelac-institute.org
| Technique | Separation Principle | Common Detector | Key Research Findings |
|---|---|---|---|
| HPLC | Separation based on polarity, often using reversed-phase columns with complexing agents in the mobile phase. frontiersin.orgnih.govresearchgate.net | ICP-MS, Atomic Fluorescence Spectrometry. frontiersin.orgnih.govpsanalytical.com | Effective for separating inorganic mercury from organomercury compounds. researchgate.net The use of inert systems improves accuracy. nelac-institute.org |
| GC | Separation of volatile compounds based on their boiling points and interaction with a stationary phase. researchgate.net | ICP-MS, Atomic Fluorescence Spectrometry. nelac-institute.orgpsanalytical.com | Historically used but often requires complex derivatization steps, making it more tedious than HPLC methods. nelac-institute.org |
Electrochemical Characterization and Methodologies
Electrochemical techniques offer a sensitive and cost-effective approach for the detection of mercury.
Anodic Stripping Voltammetry (ASV): ASV is a highly suitable technique for determining extremely low concentrations of metal ions, including mercury. rsc.org The method involves a preconcentration step where mercury is deposited onto a working electrode (such as a gold or glassy carbon electrode) at a negative potential. rsc.orgmetrohm.comresearchgate.net Subsequently, the potential is scanned in the positive direction, which causes the deposited mercury to be "stripped" from the electrode, generating a current peak that is proportional to the concentration of mercury in the sample. metrohm.comresearchgate.net The use of gold electrodes or gold nanoparticle-modified electrodes can enhance the sensitivity and reproducibility of mercury detection. metrohm.comnih.govacs.org The detection limit for Hg(II) can reach 0.1 µg/L with a 10-minute plating time. epa.gov
Cyclic Voltammetry (CV): Cyclic voltammetry can also be employed to study the electrochemical behavior of mercury. The oxidation peak of mercury can be observed in cyclic voltammograms, and the characteristics of this peak provide information about the electrochemical process. researchgate.net
| Method | Working Principle | Typical Electrode | Reported Detection Limits |
|---|---|---|---|
| Anodic Stripping Voltammetry (ASV) | Preconcentration of mercury onto an electrode followed by electrochemical stripping and detection. metrohm.comresearchgate.net | Rotating Gold Electrode, Glassy Carbon Electrode, Gold Nanoparticle-Modified Electrodes. rsc.orgmetrohm.comnih.gov | 0.4 µg/L to 2 x 10⁻⁹ M (0.4 ppb). rsc.orgmetrohm.com Can be as low as 0.1 µg/L. epa.gov |
| Cyclic Voltammetry (CV) | Measures the current response to a triangular potential waveform to characterize redox behavior. researchgate.net | Gold, Glassy Carbon, Indium Tin Oxide. acs.org | Primarily used for mechanistic studies rather than ultra-trace quantification. |
Future Research Trajectories and Emerging Challenges in Monobromomercury I Ion Chemistry
Elucidating Uncharacterized Reaction Pathways and Intermediates
A primary challenge in mercury chemistry is the comprehensive characterization of the reaction pathways and fleeting intermediates involving the HgBr⁺ ion. The oxidation of elemental mercury (Hg⁰) by atomic bromine (Br) is recognized as a fundamental two-stage process in the atmosphere, with HgBr• as the initial product. copernicus.org However, the subsequent reactions that convert this intermediate to more stable Hg(II) compounds are complex and not fully understood. copernicus.org
Recent computational studies have begun to explore these subsequent pathways. For instance, the reaction of the HgBr• radical with key atmospheric pollutants like nitrogen dioxide (NO₂) is an area of active investigation. arxiv.org Theoretical calculations suggest that this reaction proceeds through distinct intermediates and transition states, such as the formation of a BrHgONO conformer. arxiv.org The Gibbs free energy changes associated with these reactions are critical in determining their atmospheric relevance. For example, the reaction of Hg+Br• has a Gibbs free energy of -10.52 kcal/mol, indicating a thermodynamically favorable process. arxiv.org
Further research is needed to identify other potential reactants and competing pathways. The interaction of HgBr⁺ with other halogen radicals, hydroperoxyl radicals (HO₂), and organic compounds in various environmental compartments (aqueous, atmospheric, terrestrial) remains a significant knowledge gap. copernicus.org Identifying these transient species is analytically challenging, necessitating a synergistic approach combining advanced spectroscopic techniques with quantum chemical calculations to map out the potential energy surfaces of these reactions.
A key area of uncertainty is the disproportionation and comproportionation reactions of mercury(I) species in different environmental matrices. nih.gov While Hg(I) has been shown to form via the comproportionation of Hg(0) and Hg(II), it is also prone to disproportionation, a process significantly influenced by factors like pH, dissolved oxygen, and the presence of complexing ligands. nih.gov Understanding the kinetics and mechanisms of these transformations is crucial for accurately modeling the stability and persistence of HgBr⁺ in natural waters.
| Reaction Pathway | Key Reactants | Potential Intermediates | Significance |
| Atmospheric Oxidation | Hg⁰, Br• | HgBr• | Primary pathway for converting elemental mercury to oxidized forms. copernicus.orgresearchgate.net |
| Second-Stage Oxidation | HgBr•, NO₂, HO₂ | BrHgONO, BrHgOOH | Determines the final Hg(II) species formed, affecting deposition. copernicus.orgarxiv.org |
| Aqueous Transformation | Hg₂²⁺, Br⁻ | Hg₂Br₂ | Influences mercury speciation in aquatic systems. |
| Disproportionation | Hg₂²⁺ | Hg⁰, Hg²⁺ | Controls the stability and persistence of Hg(I) species in water. nih.gov |
Development of Advanced Multiscale Computational Models for HgBr⁺ Systems
Predicting the behavior of HgBr⁺ in complex environmental systems requires sophisticated computational models that can bridge vast spatial and temporal scales. ornl.govcolumbia.edu Future research is heavily reliant on the development of advanced multiscale modeling frameworks that integrate high-accuracy quantum chemical calculations of molecular-level interactions with larger, continuum-scale reactive transport models. ornl.govosti.gov
At the molecular scale, quantum chemical methods are essential for calculating the fundamental properties of HgBr⁺ and its reaction intermediates, including their structures, reaction rates, and binding constants with various organic and inorganic ligands. ornl.gov The development of rapid and reliable quantum chemical approaches is crucial for generating the accurate thermodynamic data needed for larger models. osti.gov These atomistic-level insights provide the foundational data for mesoscale and eventually watershed-scale models. ornl.gov
The challenge lies in effectively linking these scales. ornl.gov Multiscale informatics approaches, which use multiphysics models to connect molecular interactions with macroscopic observables, are emerging as powerful tools. columbia.edu For HgBr⁺ systems, this involves using data from quantum chemistry to parameterize reactive flow models that can simulate its transport and transformation in environmental media like soils and water bodies. ornl.govosti.gov These integrated models can help identify the key environmental conditions under which specific reaction pathways dominate and can guide the design of targeted experimental studies. osti.gov The Environmental Molecular Sciences Laboratory (EMSL) and Oak Ridge National Laboratory (ORNL) are pioneering such approaches, developing systems that combine computational expertise with experimental data to create predictive models of environmental processes. ornl.govpnnl.gov
| Modeling Scale | Methodology | Objective for HgBr⁺ Research | Key Challenges |
| Molecular Scale | Quantum Chemistry (e.g., DFT) | Calculate thermodynamic constants, reaction kinetics, and structures of HgBr⁺ complexes. ornl.govosti.gov | Computational cost; accuracy of theoretical methods for heavy elements. |
| Mesoscale | Reactive Flow Modeling | Simulate transport and transformation in systems with geochemical gradients (e.g., sediment-water interface). ornl.gov | Integrating complex reaction networks; parameterization from molecular data. |
| Continuum Scale | Biogeochemical Models | Predict the fate of HgBr⁺ at the ecosystem and watershed level. ornl.gov | Uncertainty propagation; linking disparate spatial and temporal scales. osti.gov |
| Integrated Framework | Model-Experiment (ModEx) | Validate and refine models using experimental data. pnnl.gov | Generating high-quality experimental data for complex systems. |
Innovations in In-Situ Measurement Techniques for Environmental HgBr⁺ Speciation
A major obstacle in understanding the environmental chemistry of HgBr⁺ is the lack of analytical techniques capable of its direct, real-time measurement at environmentally relevant concentrations. mdpi.com Most current methods for mercury analysis involve sample collection, preservation, and laboratory analysis, which can alter the original speciation of metastable compounds like HgBr⁺. researchgate.netnemi.gov Therefore, a critical area for future research is the development of innovative in-situ measurement technologies.
Emerging techniques focus on coupling separation methods with highly sensitive detectors that can be deployed in the field. mdpi.com For example, portable gas chromatography (GC) or liquid chromatography (LC) systems coupled with atomic fluorescence spectrometry (AFS) or inductively coupled plasma mass spectrometry (ICP-MS) could provide on-site speciation analysis. researchgate.net However, adapting these for the direct analysis of HgBr⁺ in complex matrices like water or soil porewater remains a significant challenge. mdpi.com
Another promising avenue is the development of chemical sensors and biosensors. clu-in.org These devices could offer continuous, unattended monitoring of specific mercury species. Research into novel materials, such as magnetic graphene oxide or other functionalized nanomaterials, could lead to selective sorbents for preconcentrating HgBr⁺ prior to detection, enhancing sensitivity. mdpi.com Furthermore, techniques based on the distinct thermal properties of different mercury species could be adapted for field use, allowing for direct chemical speciation from sediment or soil samples based on their thermal desorption profiles. mdpi.com The development of in-situ derivatization methods, similar to those used for other reactive halogen species, could also provide a pathway to stabilize HgBr⁺ for subsequent analysis. copernicus.org
Interconnections with Global Biogeochemical Mercury Cycles
The chemistry of HgBr⁺ is intrinsically linked to the global biogeochemical cycling of mercury. mit.edu Atmospheric modeling studies have established that the oxidation of globally transported elemental mercury (Hg⁰) by bromine radicals is a dominant process controlling mercury's atmospheric lifetime and deposition patterns. copernicus.orgresearchgate.net The HgBr• radical is the key intermediate in this transformation, making its chemistry a critical control point in the global mercury cycle. copernicus.org
Future research must focus on better constraining the rates and products of HgBr⁺ reactions within global atmospheric chemistry and transport models. researchgate.net The geographical distribution of bromine sources, such as sea salt aerosols and organobromine compounds, directly influences where atmospheric mercury oxidation occurs. copernicus.org Models indicate that much of this oxidation and subsequent deposition happens over the oceans, particularly in tropical regions. copernicus.org Refining the representation of HgBr⁺ chemistry in these models is essential for accurately predicting mercury deposition to sensitive ecosystems and for assessing the effectiveness of global emission reduction policies under frameworks like the Minamata Convention. bsef.comnih.gov
Furthermore, the role of HgBr⁺ in terrestrial and aquatic systems following deposition is poorly understood. princeton.edunih.gov Its transformation pathways will influence whether mercury is sequestered in soils and sediments, re-emitted to the atmosphere, or converted to the highly toxic methylmercury (B97897). mit.edunih.gov Integrating detailed HgBr⁺ chemistry into coupled atmosphere-ocean-land models will be a crucial step toward a holistic understanding of how this specific compound influences the broader biogeochemical cycling of mercury and its ultimate impact on the environment. mit.eduprinceton.edu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
